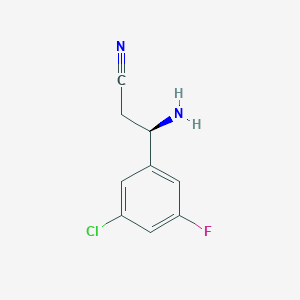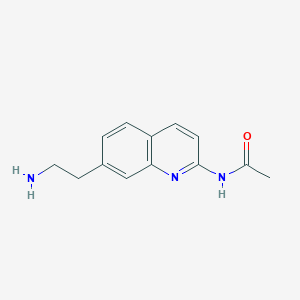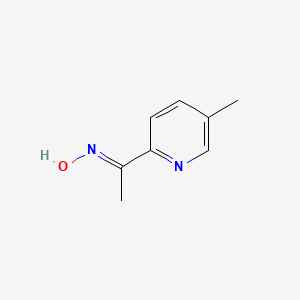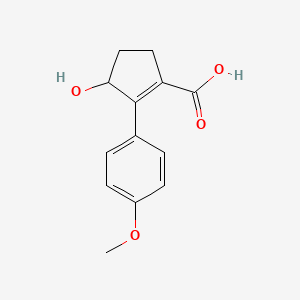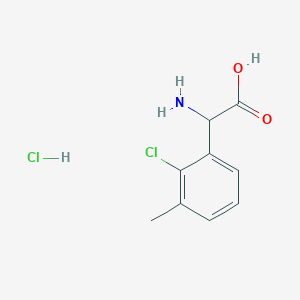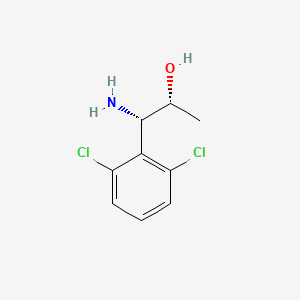
(1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and the presence of a dichlorophenyl group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2,6-dichloroacetophenone using a chiral catalyst. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, in the presence of a chiral ligand to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes, utilizing robust and efficient chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, owing to its chiral properties and reactivity.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(2,6-Dichloro-3-fluorophenyl)-ethanol
- (1S,2R)-[3-Chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid
Uniqueness
(1S,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11Cl2NO |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
Clé InChI |
BTJUURDIFWQGTR-MLUIRONXSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=C(C=CC=C1Cl)Cl)N)O |
SMILES canonique |
CC(C(C1=C(C=CC=C1Cl)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B15235895.png)

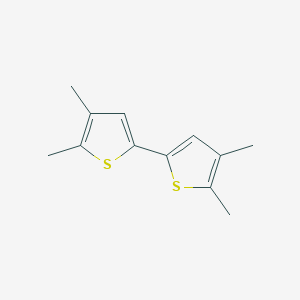
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B15235902.png)

![1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B15235916.png)

![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B15235930.png)
